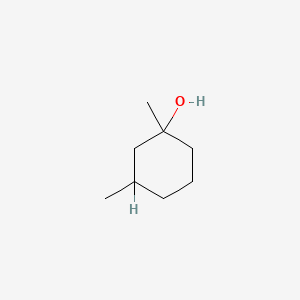

1,3-Dimethylcyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethylcyclohexanol is an organic compound with the molecular formula C₈H₁₆O. It is a colorless liquid with a characteristic malt aroma. This compound belongs to the class of cyclohexanols, which are derivatives of cyclohexane with a hydroxyl group attached to the ring. The presence of two methyl groups at the 1 and 3 positions of the cyclohexane ring distinguishes this compound from other cyclohexanol derivatives .

Mécanisme D'action

Target of Action

1,3-Dimethylcyclohexanol is a type of alcohol, and its primary targets are the hydroxy-containing carbons in organic compounds . The hydroxy group (-OH) in the alcohol molecule plays a crucial role in its reactions .

Mode of Action

The mode of action of this compound primarily involves dehydration reactions to yield alkenes . In the presence of a strong acid, the alcohol acts as a base and protonates into a very acidic alkyloxonium ion . This basic characteristic of alcohol is essential for its dehydration reaction with an acid to form alkenes . The dehydration reaction proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of alkenes from alcohols . The compound can undergo E1 or E2 mechanisms to lose water and form a double bond . The deprotonated acid (the base) then reacts with the hydrogen adjacent to the carbocation and forms a double bond .

Result of Action

The result of the action of this compound is the formation of alkenes through dehydration reactions . This process involves the loss of a water molecule and the formation of a double bond .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature required for the dehydration of alcohols decreases with increasing substitution of the hydroxy-containing carbon .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 128.2120

Molecular Mechanism

It is known that the compound can undergo dehydration reactions, which could potentially influence its interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling temperature of 442 K , which could influence its stability and degradation over time.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethylcyclohexanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of 1,3-dimethylcyclohexanone. This reaction typically requires a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .

Another method involves the reduction of 1,3-dimethylcyclohexene using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,3-dimethylcyclohexanone. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: 1,3-Dimethylcyclohexanone

Reduction: 1,3-Dimethylcyclohexane

Substitution: 1,3-Dimethylcyclohexyl halides

Applications De Recherche Scientifique

1,3-Dimethylcyclohexanol has several applications in scientific research:

Comparaison Avec Des Composés Similaires

1,3-Dimethylcyclohexanol can be compared with other cyclohexanol derivatives, such as:

Cyclohexanol: The parent compound with a single hydroxyl group attached to the cyclohexane ring.

1,2-Dimethylcyclohexanol: Similar to this compound but with the methyl groups at the 1 and 2 positions.

1,4-Dimethylcyclohexanol: Another isomer with methyl groups at the 1 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Propriétés

IUPAC Name |

1,3-dimethylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUSBTCQAFWLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B2913303.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2913307.png)

![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)

![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)

![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI)](/img/structure/B2913326.png)